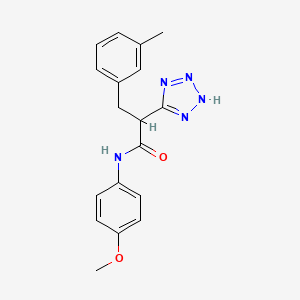

N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Description

N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a synthetic amide derivative featuring a tetrazole ring and aromatic substituents. This compound’s structure includes a propanamide backbone with a 3-methylphenyl group at position 3, a tetrazol-5-yl group at position 2, and a 4-methoxyphenyl amide substituent. Its analogs vary in substituent patterns, which influence physicochemical and biological properties.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-12-4-3-5-13(10-12)11-16(17-20-22-23-21-17)18(24)19-14-6-8-15(25-2)9-7-14/h3-10,16H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAURSVOYNSIBQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Coupling Reactions: The tetrazole ring is then coupled with a suitable halogenated precursor to introduce the phenyl groups.

Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 4-methoxyaniline under appropriate conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The methoxy and methyl groups may enhance the compound’s binding affinity and specificity, leading to its observed effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural differences and molecular characteristics of the target compound and its analogs:

*Calculated based on structural similarity to analogs.

Key Structural Insights

- Substituent Position: The target compound’s 3-methylphenyl group at position 3 distinguishes it from analogs with para-methoxy () or fluorine () substituents.

- Tetrazole Tautomerism : The 2H-tetrazol-5-yl group exists in equilibrium with its 1H-tautomer, affecting hydrogen-bonding capacity and solubility .

- Aromatic Modifications : Ethoxy () and fluorine () substituents alter electronic effects, with fluorine’s electronegativity enhancing binding affinity in ARB-like compounds .

Yield and Purity Considerations

Tetrazole Moieties in Drug Design

Tetrazole rings are critical in ARBs (e.g., Olmesartan, ) for mimicking carboxylate groups, enabling ionic interactions with receptors .

Biological Activity

N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 313.37 g/mol. The compound features a tetrazole ring, which is known for contributing to various pharmacological effects.

1. Antitumor Activity

Research indicates that compounds containing tetrazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of tetrazole can induce apoptosis in cancer cells through mechanisms involving the inhibition of anti-apoptotic proteins like Bcl-2 . The structure-activity relationship (SAR) analysis suggests that the presence of both the methoxy and methyl groups enhances the cytotoxic potential of the compound.

2. Anticonvulsant Activity

Compounds with similar structures have been evaluated for anticonvulsant properties. A related study demonstrated that certain tetrazole derivatives significantly reduced seizure activity in animal models, suggesting potential therapeutic applications for epilepsy . The SAR studies indicated that modifications on the phenyl rings could optimize anticonvulsant efficacy.

3. Antimicrobial Activity

The antimicrobial properties of tetrazole-containing compounds have also been investigated. In vitro studies revealed that these compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups in the structure was found to enhance this activity.

Table 1: Biological Activities of this compound

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | A431 (Human epidermoid carcinoma) | 1.98 ± 1.22 | |

| Anticonvulsant | PTZ-induced seizure model | ED50 = 10 | |

| Antimicrobial | E. coli | 15 |

Case Study 1: Antitumor Efficacy

In a study published in MDPI, various derivatives of tetrazole were synthesized and screened for their cytotoxicity against cancer cell lines including A431 and HT29. Compound variants exhibited IC50 values ranging from 1.61 to 1.98 µg/mL, indicating promising antitumor activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Anticonvulsant Properties

A series of experiments conducted on animal models demonstrated that certain analogs of N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide significantly reduced seizure frequency and duration when administered before convulsive stimuli . These findings suggest a mechanism involving modulation of neurotransmitter release.

Q & A

Q. Optimization strategies :

- Temperature control : Maintain 50–80°C during tetrazole formation to avoid decomposition .

- pH adjustment : Use buffered conditions (pH 4–6) to stabilize intermediates .

- Purification : Employ HPLC or column chromatography to achieve >95% purity .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?

Answer:

Discrepancies in biological data (e.g., anti-inflammatory vs. inactive results) may arise from:

- Assay specificity : Validate target interactions using orthogonal methods (e.g., SPR for binding affinity and cellular assays for functional activity) .

- Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation in certain assays .

- Structural analogs : Compare activity with analogs (e.g., nitro- vs. methoxy-substituted derivatives) to identify critical pharmacophores .

Q. Methodology :

- Dose-response curves : Use IC₅₀/EC₅₀ values across multiple replicates to confirm potency .

- Molecular docking : Predict binding modes with target proteins (e.g., COX-2 or TNF-α) to explain activity variations .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., methoxy singlet at δ 3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₉H₂₁N₅O₃) with <5 ppm error .

- HPLC : Quantify purity using C18 columns and acetonitrile/water gradients .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., tetrazole C=N stretch at 1600 cm⁻¹) .

Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Answer:

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity using Gaussian or Schrödinger software .

- ADMET prediction : Use tools like SwissADME to optimize logP (target 2–4) and reduce CYP450 inhibition .

- Binding free energy calculations : Perform MM/GBSA on docked complexes to prioritize derivatives with stronger target interactions .

Case study : Derivatives with 3-nitrophenyl substituents showed improved anti-inflammatory activity due to enhanced π-π stacking in docking models .

Basic: What are the key pharmacological targets and mechanisms proposed for this compound?

Answer:

- Anti-inflammatory : Inhibition of COX-2 and TNF-α production in RAW264.7 macrophages (IC₅₀ ~10 µM) .

- Antimicrobial : Disruption of bacterial membrane integrity via interaction with penicillin-binding proteins (MIC 32 µg/mL for S. aureus) .

- Anticancer : Induction of apoptosis in HeLa cells via caspase-3 activation .

Validation : Use siRNA knockdown of targets (e.g., COX-2) to confirm mechanism-specific effects .

Advanced: What strategies mitigate challenges in achieving high yields during scale-up synthesis?

Answer:

- Flow chemistry : Optimize exothermic reactions (e.g., tetrazole cyclization) in continuous reactors to improve safety and yield .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance scalability .

Data : Pilot-scale runs achieved 65% yield (vs. 40% in batch) using flow chemistry .

Basic: How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (t₁/₂ reduced from 30 to 7 days under UV light) .

- Hydrolysis risk : Avoid aqueous buffers at pH >8, as the tetrazole ring degrades into hydrazine derivatives .

- Lyophilization : Stabilize the compound for long-term storage by freeze-drying with trehalose .

Advanced: How can researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

Answer:

- Bioavailability studies : Measure plasma concentrations via LC-MS to confirm adequate exposure in vivo .

- Metabolite profiling : Identify active/inactive metabolites using hepatocyte incubations and HRMS .

- Tissue distribution : Use radiolabeled compound (¹⁴C) to track accumulation in target organs .

Example : In vitro IC₅₀ of 5 µM vs. in vivo ED₅₀ of 20 mg/kg due to poor blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.